molecular formula C15H18F3N3O2 B7349293 (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one

货号 B7349293
分子量: 329.32 g/mol
InChI 键: DCLDRPSFDVKEKZ-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one, also known as TPA023, is a selective agonist of the GABA-A receptor subtype containing the α2 and α3 subunits. GABA-A receptors are the main inhibitory neurotransmitter receptors in the central nervous system, and their activation by TPA023 has potential applications in the treatment of anxiety disorders, insomnia, and epilepsy.

作用机制

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one selectively activates GABA-A receptors containing the α2 and α3 subunits, which are predominantly expressed in the brain regions involved in anxiety, sleep, and epilepsy. Activation of these receptors by this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

实验室实验的优点和局限性

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its selectivity for GABA-A receptors containing the α2 and α3 subunits, its well-characterized pharmacological properties, and its availability from commercial sources. However, this compound has some limitations, including its relatively low potency compared to other GABA-A receptor agonists and its potential for off-target effects at high concentrations.

未来方向

There are several potential future directions for research on (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one. One area of interest is the development of more potent and selective agonists of GABA-A receptors containing the α2 and α3 subunits. Another area of interest is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of this compound derivatives with improved pharmacokinetic properties and reduced potential for off-target effects may lead to the development of novel therapeutics for anxiety disorders, insomnia, and epilepsy.

合成方法

The synthesis of (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with 3-ethyl-4-formyl-1,4-diazepane in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product have been improved.

科学研究应用

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy.

属性

IUPAC Name

(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c1-2-11-14(23)19-7-4-8-21(11)13(22)9-10-5-3-6-12(20-10)15(16,17)18/h3,5-6,11H,2,4,7-9H2,1H3,(H,19,23)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLDRPSFDVKEKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。